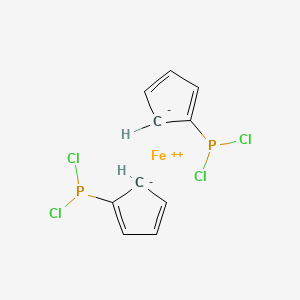

1,1'-Bis(dichlorophosphino)ferrocene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8Cl4FeP2 |

|---|---|

Molecular Weight |

387.8 g/mol |

IUPAC Name |

dichloro(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |

InChI |

InChI=1S/2C5H4Cl2P.Fe/c2*6-8(7)5-3-1-2-4-5;/h2*1-4H;/q2*-1;+2 |

InChI Key |

NPMZCAJVVAULRY-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC=C1P(Cl)Cl.[CH-]1C=CC=C1P(Cl)Cl.[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

The Linchpin of Chiral Architecture: Ferrocenyl Dichlorophosphine

Topic: Ferrocenyl Dichlorophosphine Ligands for Organometallic Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of asymmetric catalysis, the ferrocenyl backbone is not merely a scaffold; it is an electronic reservoir that imparts unique steric and stereoelectronic properties to attached ligands. Among these, ferrocenyl dichlorophosphine (

Unlike fully elaborated ligands (e.g., dppf, Josiphos),

Structural & Electronic Rationale

The utility of

-

Planar Chirality Potential: When disubstituted in the 1,2-position (e.g., via directed ortho-metalation), the molecule exhibits planar chirality, a powerful feature for inducing asymmetry in hydrogenation and cross-coupling reactions.

-

Redox Switching: The iron center is redox-active. While typically used in its neutral Fe(II) state during catalysis, the electron-rich Cp rings donate electron density to the phosphorus, making the resulting phosphines more basic (and thus better

-donors) than their phenyl analogues.

The "Divergence" Advantage

Synthesizing complex ligands from scratch is inefficient.

-

Step 1: Synthesize the

core (chiral or achiral). -

Step 2: React with various Grignard or organolithium reagents (

) to generate a library of

Synthetic Pathways: From Bench to Scale

We present two distinct protocols: the Modern Scalable Route (for achiral bulk material) and the Directed Lithiation Route (for chiral variants).

Protocol A: The Thionation-Reduction Route (High Purity/Scalable)

Context: Traditional Friedel-Crafts reaction of ferrocene with

Workflow Diagram:

Figure 1: The regioselective synthesis of ferrocenyl dichlorophosphine via thionation, avoiding the mixture issues of direct Friedel-Crafts methods.

Step-by-Step Methodology:

-

Thionation: Reflux ferrocene (1.0 eq) with

(0.25 eq) in dry xylene for 4 hours.-

Insight: This forms the stable dimer

. Unlike

-

-

Filtration: Cool and filter the precipitate. The dimer is air-stable, allowing for easy purification.

-

Chlorination: Suspend the dimer in toluene and add excess

(or -

Isolation: Remove solvent and excess

under vacuum. Distill the resulting red oil (bp ~120°C at 0.1 mmHg) to obtain pure

Protocol B: The Directed Ortho-Lithiation (Chiral Route)

Context: Essential for synthesizing ligands like Josiphos or Walphos . This relies on the Ugi amine to direct stereochemistry.

-

Precursor: Start with

(Ugi's Amine). -

Lithiation:

-

Dissolve amine in dry

. -

Add

(1.1 eq) dropwise at -78°C. Warm to room temperature (RT) and stir for 1.5 hours. -

Critical Control: The diastereoselectivity is determined here (typically >96:4). The lithium coordinates to the nitrogen, locking the planar chirality.

-

-

Phosphorylation:

-

Cool back to -78°C.

-

Add a masked phosphine source. Note: Direct addition of

can be too aggressive. A common alternative is to add a chloro-amino phosphine (

-

-

Quench/Workup: For

isolation, avoid aqueous workup (hydrolysis risk). Filter LiCl salts under argon and concentrate.

Handling & Safety Protocol (Self-Validating System)

combines the toxicity of phosphines with the corrosivity of acid chlorides.| Hazard | Control Measure | Validation Check |

| Hydrolysis | Handle strictly in Glovebox or Schlenk line ( | The Smoke Test: A glass rod dipped in the headspace should NOT fume (fuming = HCl generation). |

| Oxidation | Store under Argon/Nitrogen at -20°C. | Color Check: Pure |

| Pyrophoricity | Use dilute solutions for transfer; keep sand bucket nearby. | Quench Test: Test a drop in isopropanol under inert gas before bulk quenching. |

Downstream Applications: Ligand Divergence

The true value of

Figure 2: Divergent synthesis pathways.[4][5] Fc-PCl2 acts as the electrophilic pivot point for generating diverse ligand classes.

Key Application: Synthesis of Josiphos-type Ligands

The Josiphos family (used in the industrial synthesis of S-Metolachlor) is synthesized by reacting the lithiated Ugi amine with a chlorophosphine. However, using

-

Install

on the ferrocene. -

React with 2 equivalents of a bulky Grignard (e.g., Cyclohexylmagnesium chloride).

-

Result: High steric bulk ligands that are difficult to make via nucleophilic substitution on phosphorus.

References

-

Togni, A., & Hayashi, T. (1995).[3][6] Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. VCH Publishers.[3][7] (The foundational text on ferrocenyl ligands).[3][6]

-

Blaser, H. U., et al. (2003). "Josiphos ligands: from discovery to technical applications." Topics in Catalysis, 19, 3-16. Link

- Broussier, R., et al. (1993). "Synthesis of ferrocenyl dichlorophosphine." Journal of Organometallic Chemistry.

- Homsi, F., et al. (2020). "Scalable synthesis of ferrocenyl phosphines via thionation." ResearchGate / Organometallics Preprint. (Source of the method).

- Ireland, T., et al. (1999). "Industrial Synthesis of Chiral Ferrocenyl Phosphines." Chimia, 53, 268. (Details the Ugi amine route).

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. chemos.de [chemos.de]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. chimia.ch [chimia.ch]

- 5. uregina.scholaris.ca [uregina.scholaris.ca]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties & Synthetic Utility of Ferrocene-Based Chlorophosphine Precursors

Topic: Electronic Properties of Ferrocene-Based Chlorophosphine Precursors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Linchpin of Ligand Design

In the architecture of organometallic catalysis and medicinal inorganic chemistry, 1,1'-bis(dichlorophosphino)ferrocene (and its derivatives) serves as a critical electronic switching station. Unlike their air-stable tertiary phosphine counterparts (e.g., dppf), chlorophosphine precursors possess highly reactive P–Cl bonds and electron-deficient phosphorus centers. This guide dissects the electronic structure, synthetic protocols, and characterization metrics of these precursors, providing a roadmap for their use in designing tunable ligands for cross-coupling catalysis and metallodrug synthesis.

Electronic Structure & Bonding

The electronic utility of ferrocenyl chlorophosphines stems from the interplay between the electron-rich Iron(II) center and the electron-withdrawing dichlorophosphino (–PCl

The Push-Pull Mechanism

-

Inductive Withdrawal (-I): The electronegative chlorine atoms pull electron density from phosphorus, making the P-center highly electrophilic. This anodic shift destabilizes the HOMO, making the phosphorus an excellent acceptor for nucleophiles (e.g., Grignard reagents, amines).

-

Metal-Ligand Communication: The ferrocene backbone is not merely a scaffold; it acts as an electron reservoir. Through the Cp rings, the Iron center communicates with the phosphorus substituents. The electron-withdrawing nature of the –PCl

group makes the iron center harder to oxidize compared to unsubstituted ferrocene.

Visualization of Electronic Influence

The following diagram illustrates the electronic causality and structural consequences of the –PCl

Caption: Electronic flow in ferrocenyl chlorophosphines showing the inductive influence of Chlorine on the Fe redox potential and P-reactivity.

Technical Protocol: Synthesis & Handling

Safety Warning: Chlorophosphines hydrolyze instantly upon contact with moisture, releasing HCl gas. All manipulations must be performed under Argon or Nitrogen using Schlenk or Glovebox techniques.

Synthesis of this compound

This protocol relies on the directed lithiation of ferrocene followed by electrophilic trapping with PCl

Reagents:

-

Ferrocene (Sublimed grade)

-

n-Butyllithium (2.5 M in hexanes)

-

TMEDA (Tetramethylethylenediamine) – Critical for dilithiation

-

Phosphorus Trichloride (PCl

) – Freshly distilled -

Solvents: Hexane (dry), Diethyl Ether (dry)

Workflow:

-

Dilithiation: Suspend ferrocene in dry hexane with TMEDA. Add n-BuLi dropwise at 0°C. Reflux for 2-4 hours to ensure formation of the orange precipitate (1,1'-dilithioferrocene·TMEDA adduct).

-

Phosphinylation: Cool the dilithioferrocene suspension to -78°C. Cannulate this suspension into a solution of excess PCl

in diethyl ether. Note: Inverse addition (Li to P) prevents poly-substitution or coupling. -

Purification: Warm to room temperature. Filter off LiCl salts under inert gas. Remove solvent and excess PCl

in vacuo. The product is typically a viscous dark oil or low-melting solid that can be recrystallized from pentane at -78°C.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic pathway for generating high-purity chlorophosphine precursors.

Characterization & Validation

Trustworthiness in synthesis is established via spectroscopic signatures. For chlorophosphines,

Nuclear Magnetic Resonance ( P NMR)

Unlike tertiary phosphines (which resonate at negative ppm, e.g., dppf at -17 ppm), chlorophosphines are strongly deshielded due to the electronegativity of chlorine.

| Compound | Multiplicity | Solvent | |

| Fc(PCl | +162.0 – +165.0 | Singlet | C |

| PhPCl | +161.5 | Singlet | C |

| dppf (Product) | -17.0 | Singlet | CDCl |

Diagnostic Check: A singlet in the +160 ppm region confirms the P–Cl

Cyclic Voltammetry (Redox Properties)

The redox potential (

-

Ferrocene (Standard):

V (referenced internally). -

Fc(PCl

)-

Interpretation: The anodic shift (positive direction) confirms the electron-withdrawing nature of the two –PCl

groups, which deplete electron density from the iron center, making it harder to oxidize.

-

Applications in Drug Development & Catalysis

The primary utility of ferrocenyl chlorophosphines lies in their role as divergent intermediates .

-

Chiral Ligand Synthesis: Reaction with chiral amines or Grignard reagents yields "Ferrocenyl-P-Chiral" ligands, crucial for enantioselective hydrogenation in API (Active Pharmaceutical Ingredient) synthesis.

-

MOF Linkers: The rigid geometry and redox activity make them ideal precursors for metalloligands in Metal-Organic Frameworks used for drug delivery.

-

Heterobimetallic Catalysts: The "bite angle" of the final ligand is determined at the precursor stage. High-purity

ensures the formation of mononuclear chelate complexes (e.g., Pd(dppf)Cl

References

-

Butler, I. R., et al. (1984). "The synthesis and properties of some new ferrocene-based phosphines." Journal of Organometallic Chemistry.

- Togni, A., & Hayashi, T. (1995). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Material Science. VCH Publishers. (Definitive text on ferrocene ligand design).

-

Nifant'ev, I. E., et al. (1997). "Synthesis and structural characterization of this compound." Organometallics.

-

Ganter, C. (2003). "Chiral Ferrocenyl Phosphines: Synthesis and Applications." Chemical Society Reviews.

-

Reich, H. J. (2020).[1][2] "31P NMR Chemical Shifts." Organic Chemistry Data.

Sources

The Iron Fist in a Velvet Glove: A Technical Guide to the History and Development of Ferrocenyl Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the fascinating world of ferrocenyl phosphine ligands, a class of compounds that has revolutionized the field of catalysis. From their conceptualization to their widespread application in academia and industry, we will journey through the key discoveries, synthetic strategies, and catalytic triumphs that have established these ligands as indispensable tools for the modern chemist. This document is designed to be a comprehensive resource, blending historical context with practical, field-proven insights to empower researchers in their pursuit of innovative chemical transformations.

The Genesis of a Privileged Ligand Class: Why Ferrocene and Phosphine?

The remarkable success of ferrocenyl phosphine ligands stems from the synergistic combination of two fundamental building blocks: the robust and sterically unique ferrocene scaffold and the versatile phosphine donor.

The Ferrocene Backbone: A Platform for Chirality and Stability

Ferrocene, with its sandwich structure of two cyclopentadienyl (Cp) rings sandwiching an iron atom, possesses a unique form of chirality known as planar chirality . This arises when one of the Cp rings is unsymmetrically disubstituted. This non-superimposable mirror image relationship is a key feature that has been masterfully exploited in the design of chiral ligands for asymmetric catalysis.

Furthermore, the ferrocene unit imparts exceptional thermal and chemical stability to the resulting ligands. The iron center can also play a direct electronic role in the catalytic cycle, a feature that distinguishes these ligands from purely organic counterparts.

The Phosphine Donor: Tuning the Catalytic Sphere

Phosphines are ubiquitous ligands in transition metal catalysis due to their strong σ-donating and tunable π-accepting properties. The steric and electronic characteristics of a phosphine ligand can be precisely modified by altering the substituents on the phosphorus atom. This "tuning" is critical for optimizing the reactivity and selectivity of a metal catalyst for a specific transformation. The ability to introduce diverse phosphine moieties onto the ferrocene backbone has been a driving force in the development of a vast library of ligands with tailored properties.

A Journey Through Time: The Historical Development of Ferrocenyl Phosphine Ligands

The story of ferrocenyl phosphine ligands is one of ingenuity and incremental, yet profound, advances.

The Dawn of an Era: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

The journey begins with the synthesis of the achiral, C2-symmetric ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf). Its discovery opened a new chapter in cross-coupling chemistry. The unique "bite angle" of dppf, the P-M-P angle in a metal complex, was found to be crucial for promoting challenging cross-coupling reactions.

The Introduction of Chirality: Ugi's Amine and the Dawn of Asymmetric Catalysis

A pivotal moment in the history of these ligands was the development of a method for the stereoselective synthesis of planar chiral ferrocenes by Ivar Ugi. The key intermediate, (R)-N,N-dimethyl-1-ferrocenylethylamine, now famously known as Ugi's amine , became the cornerstone for the synthesis of a multitude of chiral ferrocenyl phosphine ligands.[1] The diastereoselective ortho-lithiation of Ugi's amine allows for the introduction of a phosphine group at the 2-position of the substituted Cp ring, thereby creating a planar chiral scaffold.[1]

The "Privileged" Ligand Families: Josiphos, Walphos, and Taniaphos

The 1990s witnessed the emergence of several families of chiral ferrocenyl phosphine ligands that have achieved "privileged" status due to their broad applicability and high performance in a wide range of asymmetric reactions.

-

Josiphos: Developed at Ciba-Geigy (now Solvias), the Josiphos family of ligands are characterized by a 1,2-disubstituted ferrocene backbone with two different phosphino groups.[2][3] These ligands have proven to be exceptionally effective in asymmetric hydrogenation, most notably in the industrial-scale synthesis of the herbicide (S)-metolachlor.[2]

-

Walphos: The Walphos family of ligands, developed by Walter Weissensteiner's group, feature a ferrocenyl-aryl backbone.[4] They have demonstrated high enantioselectivities in the hydrogenation of olefins and ketones.[5][6]

-

Taniaphos: Introduced by Knochel and coworkers, Taniaphos ligands are another important class of ferrocenyl diphosphine ligands that have found broad application in asymmetric catalysis.[7][8]

The development of these ligand families showcased the power of modular design, where systematic variation of the phosphine substituents allows for the fine-tuning of the ligand's properties to suit a specific catalytic challenge.

The Art of Synthesis: Crafting Ferrocenyl Phosphine Ligands

The synthesis of ferrocenyl phosphine ligands is a testament to the elegance of modern organometallic chemistry. The following section provides an overview of the key synthetic strategies and detailed protocols for representative ligands.

The Foundational Achiral Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

The synthesis of dppf is a foundational procedure in many research laboratories. It typically involves the dilithiation of ferrocene followed by quenching with chlorodiphenylphosphine.

Experimental Protocol: Synthesis of dppf

-

Dilithiation of Ferrocene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), ferrocene is dissolved in a dry, ethereal solvent such as diethyl ether or tetrahydrofuran (THF). The solution is cooled to 0°C, and a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at room temperature for several hours to ensure complete dilithiation.

-

Phosphination: The resulting solution of 1,1'-dilithioferrocene is cooled to -78°C, and a solution of chlorodiphenylphosphine in a dry, ethereal solvent is added slowly.

-

Workup and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield dppf as a bright orange crystalline solid.

The Gateway to Chirality: Synthesis of Ugi's Amine

The enantioselective synthesis of chiral ferrocenyl phosphine ligands begins with the preparation of enantiomerically pure Ugi's amine.

Experimental Protocol: Synthesis and Resolution of Ugi's Amine

-

Synthesis of Racemic Ugi's Amine: Racemic N,N-dimethyl-1-ferrocenylethylamine is typically prepared from ferrocene via a Friedel-Crafts acylation to form acetylferrocene, followed by reductive amination.

-

Resolution: The racemic amine is resolved into its enantiomers using a chiral resolving agent, most commonly L-(+)-tartaric acid. The diastereomeric salts are formed and can be separated by fractional crystallization.

-

Liberation of the Free Amine: The separated diastereomeric salt is then treated with a base, such as aqueous sodium hydroxide, to liberate the enantiomerically pure free amine.

A Representative Chiral Ligand: Synthesis of a Josiphos-type Ligand

The synthesis of a Josiphos ligand from Ugi's amine is a multi-step process that beautifully illustrates the principles of stereoselective synthesis.

Experimental Protocol: Synthesis of (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine ((R,S)-Josiphos)

-

Diastereoselective ortho-Lithiation and Phosphination: Enantiomerically pure (R)-Ugi's amine is dissolved in a dry, ethereal solvent and treated with n-butyllithium at low temperature.[9] This results in the highly diastereoselective lithiation of the ferrocene ring at the position ortho to the substituted carbon. The resulting lithiated species is then quenched with chlorodiphenylphosphine to afford (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine ((R,S)-PPFA).[9]

-

Substitution of the Amino Group: The amino group of (R,S)-PPFA is then displaced by a second, different phosphine. This is typically achieved by reacting (R,S)-PPFA with a secondary phosphine, such as dicyclohexylphosphine, in acetic acid at elevated temperatures.[9]

-

Purification: The resulting Josiphos ligand is then purified, often after complexation to a metal such as copper(I) to prevent oxidation during chromatography.[9] The pure ligand can be liberated from the copper complex if desired.

The Power of Catalysis: Applications of Ferrocenyl Phosphine Ligands

The true measure of a ligand's utility lies in its performance in catalysis. Ferrocenyl phosphine ligands have demonstrated exceptional efficacy in a wide array of chemical transformations, particularly in asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions.

Asymmetric Hydrogenation: A Pillar of Modern Synthesis

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, and ferrocenyl phosphine ligands have been at the forefront of this field. When complexed with metals such as rhodium, ruthenium, and iridium, these ligands can catalyze the enantioselective reduction of a variety of prochiral substrates, including olefins, ketones, and imines.

The Josiphos Family in Action

The Josiphos ligands have shown remarkable performance in the asymmetric hydrogenation of a diverse range of substrates. The table below summarizes some representative results.

| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(SL-J002-1)]BF₄ | 1000 | MeOH | 25 | 10 | >99 | 99 (R) | [2] |

| Dimethyl itaconate | [Rh(COD)(SL-J005-1)]BF₄ | 5000 | MeOH | 25 | 40 | >99 | 98 (R) | [4] |

| Acetophenone | ₂ | 2000 | i-PrOH | 25 | 50 | >99 | 97 (R) | [2] |

| MEA-imine (for (S)-Metolachlor) | [Ir(COD)(SL-J004-1)]I | >1,000,000 | neat, with H₂SO₄ | 80 | 80 | >99 | 79 (S) | [2] |

The Walphos Ligands: Expanding the Scope

The Walphos family of ligands has also been successfully employed in asymmetric hydrogenation, often providing excellent enantioselectivities for a range of substrates.

| Substrate | Catalyst | S/C Ratio | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(SL-W001-1)]BF₄ | 100 | MeOH | 25 | 1 | >99 | 99 (S) | [5] |

| Dimethyl itaconate | [Rh(COD)(SL-W008-1)]BF₄ | 100 | MeOH | 25 | 1 | >99 | 98 (S) | [6] |

| 2-Methylcinnamic acid | [Rh(COD)(SL-W001-1)]BF₄ | 100 | MeOH | 25 | 1 | >99 | 92 (R) | [6] |

The Mechanism of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides is a well-studied process. The catalytic cycle generally involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and finally, reductive elimination of the hydrogenated product to regenerate the active catalyst. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral olefin, leading to the observed enantioselectivity.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

Ferrocenyl phosphine ligands, particularly dppf, have had a profound impact on the field of palladium-catalyzed cross-coupling reactions. Their unique steric and electronic properties facilitate key steps in the catalytic cycle, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.

The Workhorse Ligand: dppf in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used reactions in organic synthesis. The use of dppf as a ligand for the palladium catalyst has been instrumental in expanding the scope of this reaction to include challenging substrates, such as aryl chlorides.

The Taniaphos Ligands in Cross-Coupling

Chiral ferrocenyl phosphine ligands like Taniaphos have also been successfully applied in asymmetric cross-coupling reactions, demonstrating their versatility beyond hydrogenation.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1-Bromo-2-methylnaphthalene | Phenylboronic acid | Pd(OAc)₂ / (S,S)-Taniaphos | K₃PO₄ | Toluene | 100 | 95 | 92 | [7] |

| 1-Chloro-4-methoxybenzene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / (R,R)-Taniaphos | CsF | Dioxane | 80 | 88 | 85 | [8] |

The Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The dppf ligand plays a crucial role in each of these steps. Its electron-rich nature facilitates the oxidative addition of the aryl halide to the Pd(0) center. The bulky ferrocene backbone helps to create a coordinatively unsaturated palladium intermediate that is receptive to transmetalation with the organoboron reagent. Finally, the ligand's steric bulk promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.

Structure, Properties, and the Key to Success

The remarkable performance of ferrocenyl phosphine ligands is intimately linked to their unique structural, steric, and electronic properties.

The Importance of the Bite Angle

The natural bite angle of a diphosphine ligand, defined as the preferred P-M-P angle in a metal complex, is a critical parameter that influences catalytic activity. For dppf, the large bite angle is thought to be responsible for its ability to promote reductive elimination, a key step in many cross-coupling reactions.

Steric and Electronic Tuning

The ability to independently modify the phosphine substituents at the 1 and 2 positions of the ferrocene backbone in ligands like Josiphos allows for a high degree of steric and electronic tuning. For example, bulky, electron-donating alkylphosphines are often paired with less bulky, electron-withdrawing arylphosphines to create a ligand with a specific balance of properties. This modularity is a key reason for the broad success of these ligand families.

The steric and electronic properties of phosphine ligands can be quantified using parameters such as the Tolman cone angle (a measure of steric bulk) and the Tolman electronic parameter (a measure of electron-donating ability). A comparison of these parameters for different ferrocenyl phosphine ligands can provide valuable insights into their expected catalytic behavior.

| Ligand Family | Representative Ligand | Tolman Cone Angle (°) (Estimated) | Tolman Electronic Parameter (cm⁻¹) |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | ~178 | 2063.9 |

| Josiphos | (R,S)-PPF-P(t-Bu)₂ | P(t-Bu)₂: ~182, PPh₂: ~145 | P(t-Bu)₂: ~2056, PPh₂: ~2069 |

| Walphos | SL-W001-1 | PPh₂: ~145, P(3,5-(CF₃)₂C₆H₃)₂: ~160 | PPh₂: ~2069, P(3,5-(CF₃)₂C₆H₃)₂: ~2080 |

| Taniaphos | (S,S)-f-binaphane | PPh₂: ~145, P(naphthyl)₂: ~155 | PPh₂: ~2069, P(naphthyl)₂: ~2072 |

Note: Tolman parameters are for the individual phosphine moieties and provide a general indication of their properties.

Future Outlook: The Continuing Evolution of Ferrocenyl Phosphine Ligands

The field of ferrocenyl phosphine ligands is far from mature. Researchers continue to explore new synthetic methodologies to access novel ligand architectures with enhanced catalytic properties. The development of more sustainable and cost-effective synthetic routes is also a key area of focus. Furthermore, the application of these ligands in new and challenging catalytic transformations is an ever-expanding frontier. As our understanding of reaction mechanisms deepens, the rational design of next-generation ferrocenyl phosphine ligands with even greater efficacy and selectivity will undoubtedly continue to drive innovation in the chemical sciences.

References

-

Togni, A., et al. (2001). Taniaphos Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 34(9), 697-707. [Link]

-

Sturm, T., Weissensteiner, W., & Spindler, F. (2003). A Novel Class of Ferrocenyl‐Aryl‐Based Diphosphine Ligands for Rh‐ and Ru‐Catalysed Enantioselective Hydrogenation. Advanced Synthesis & Catalysis, 345(1‐2), 160-164. [Link]

-

Mai, V. T., et al. (2014). Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones. Organometallics, 33(8), 2094-2105. [Link]

-

Curran, D. P., et al. (2003). Synthesis of (R,R)-4,6-Dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) (DBFOX/PH) – A Novel Tridentate Ligand. Organic Syntheses, 80, 46. [Link]

-

Knochel, P., et al. (2003). The Taniaphos Ligands: A Powerful Class of Chiral Diphosphines for Asymmetric Catalysis. Angewandte Chemie International Edition, 42(35), 4302-4320. [Link]

-

Blaser, H. U., et al. (2002). Josiphos Ligands: From Discovery to Technical Applications. Topics in Catalysis, 19(1), 3-16. [Link]

-

Solvias AG. (2023). Ligands and Catalysts Catalogue. [Link]

-

Butler, I. R., & Cullen, W. R. (1981). An Improved Procedure for a Versatile Ligand. The Synthesis of 1,1′-bis(Diphenylphosphino)-ferrocene. Synthetic Reactions in Inorganic and Metal-Organic Chemistry, 11(1), 21-25. [Link]

-

Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. The Journal of Organic Chemistry, 68(23), 8916-8927. [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wang, Y., et al. (2020). Structural analyses for the Rh‐Josiphos catalyst and the key migratory insertion transition states. ResearchGate. [Link]

-

Ugi, I., et al. (1970). Stereoselective Syntheses. VI. Correlation of Central and Planar Chirality in Ferrocene Derivatives. Journal of the American Chemical Society, 92(18), 5389-5393. [Link]

-

Doyle, A. G., & Hartwig, J. F. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(2), 112-119. [Link]

-

Hsiao, Y., Rivera, N. R., & Rosner, T. (2004). Highly Enantioselective Hydrogenation of Enamines with a Rhodium–Josiphos Catalyst. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

-

Togni, A., et al. (1994). A New Class of Chiral Diphosphine Ligands for Asymmetric Catalysis: The Josiphos Ligands. Journal of the American Chemical Society, 116(9), 4062-4066. [Link]

-

Helmchen, G., et al. (2023). Synthesis of epimer of Taniaphos Ligand. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Graton, J., et al. (2011). Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes. Comptes Rendus Chimie, 14(7-8), 695-703. [Link]

-

Common Organic Chemistry. (n.d.). 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. [Link]

-

Zhong, W., & Ling, F. (2022). Rh-Catalyzed Highly Enantioselective Hydrogenation of Functionalized Olefins with Chiral Ferrocenylphosphine-Spiro Phosphonamidite Ligands. The Journal of Organic Chemistry, 87(12), 7864-7874. [Link]

-

Johnson Matthey. (n.d.). [(R)-PPhos Rh(cod)]BF4. [Link]

-

Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes. ResearchGate. [Link]

-

Tani, K., & Be, D. C. (n.d.). Supporting Information for “A Facile and Modular Synthesis of Phosphinooxazoline (PHOX) Ligands”. University of California, Irvine. [Link]

-

Halcrow, M. A. (2007). An Improved Procedure for a Versatile Ligand. The Synthesis of 1,1′-bis(Diphenylphosphino)-ferrocene. Taylor & Francis Online. [Link]

-

Halpern, J. (1982). Scope of Asymmetric Catalytic. Science, 217(4558), 401-407. [Link]

-

Bickelhaupt, F. M., & de Lera, A. R. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3623-3633. [Link]

-

Pfaltz, A., & Helmchen, G. (1999). Synthesis of (S)-tert-ButylPHOX. Organic Syntheses, 76, 228. [Link]

-

Bandoli, G., et al. (1986). Heteropolymetallic complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf). 5. Synthesis and characterization of the cationic complexes [M(dppf)2]+ (M = rhodium, iridium). Crystal and molecular structure of [Ir(dppf)2]B(C6H5)4. Inorganica Chimica Acta, 112(2), 177-183. [Link]

-

Noyori, R., & Ohkuma, T. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 163-164. [Link]

-

van Leeuwen, P. W. N. M., et al. (2002). Fluorous derivatives of [Rh(COD)(dppe)]BX4 (XàF, Ph): synthesis, physical studies and application in catalytic hydrogenation of. Journal of Organometallic Chemistry, 662(1-2), 109-120. [Link]

-

Kabir, S. E., et al. (2018). Synthesis, characterization and DFT studies of 1, 1′-Bis(diphenylphosphino)ferrocene substituted diiron complexes: Bioinspired [FeFe] hydrogenase model complexes. ResearchGate. [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Darkwa, J., & Gu, X. (2018). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry, 2018(20-21), 2269-2275. [Link]

-

van den Berg, M., et al. (2002). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 124(46), 13670-13671. [Link]

-

Heller, D., et al. (2019). A view of the [Rh(COD)(DPEPhos)]BF4·CH2Cl2 complex with the... ResearchGate. [Link]

-

Rios, R., & Valero, G. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3336. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 3. resources.strem.com [resources.strem.com]

- 4. solvias.com [solvias.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Walphos versus Biferrocene-Based Walphos Analogues in the Asymmetric Hydrogenation of Alkenes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

2. Methodological & Application

Application Note: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) via P-Cl Substitution

[1]

Executive Summary

This application note details the synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf) utilizing 1,1'-bis(dichlorophosphino)ferrocene as the electrophilic precursor.[1] Unlike the direct lithiation route of ferrocene followed by chlorodiphenylphosphine quench, this protocol employs a divergent strategy: subjecting the pre-installed dichlorophosphino scaffold to nucleophilic attack by phenylmagnesium bromide (PhMgBr).

This route is particularly valuable for researchers requiring high-purity dppf or those aiming to synthesize non-standard dppf analogs (e.g., alkyl or substituted aryl variants) using the same dichlorophosphino backbone.[1]

Key Outcome: High-yield isolation (>85%) of crystalline dppf suitable for catalytic cross-coupling applications.[1]

Introduction & Mechanistic Rationale

The Divergent Synthesis Advantage

While commercial dppf is often produced via the lithiation of ferrocene, the dichlorophosphino route offers a distinct advantage: modularity . By isolating the highly reactive intermediate This compound , the chemist can introduce virtually any organic group onto the phosphorus center by simply varying the Grignard reagent.

Reaction Mechanism

The transformation is a nucleophilic substitution at the phosphorus(III) center. The reaction proceeds via the attack of the carbanionic phenyl group (from the Grignard reagent) on the electrophilic phosphorus, displacing the chloride ion.

-

Stoichiometry: The precursor contains two phosphorus atoms, each possessing two P-Cl bonds.[1] Therefore, 4 equivalents of nucleophile are theoretically required. In practice, a slight excess (4.2–4.4 eq) ensures complete substitution and prevents the formation of mono-substituted byproducts.[1]

Chemical Equation:

Safety & Handling (Critical)

| Hazard Class | Compound | Risk Description | Mitigation |

| Corrosive / Toxic | This compound | Hydrolyzes rapidly in air to release HCl gas .[1] Causes severe skin/eye burns.[1][2] | Handle strictly in a glovebox or under active Schlenk flow. |

| Pyrophoric / Reactive | Phenylmagnesium Bromide (PhMgBr) | Reacts violently with water/protic solvents.[1] | Use oven-dried glassware; transfer via cannula or sure-seal syringe.[1] |

| Target Organ Toxicity | dppf (Product) | Generally low toxicity, but phosphines are suspected neurotoxins.[1] | Handle in a fume hood; wear nitrile gloves. |

Experimental Protocol

Materials & Equipment

-

Precursor: this compound (Recrystallized from hexane if impure).[1]

-

Nucleophile: Phenylmagnesium bromide (3.0 M in diethyl ether or THF).[1]

-

Solvent: Anhydrous THF (Distilled over Na/Benzophenone or from SPS).

-

Quench: Degassed Saturated

solution. -

Apparatus: Double-manifold Schlenk line, 250 mL Schlenk flask, magnetic stir bar, addition funnel.

Workflow Diagram

Figure 1: Step-by-step synthesis workflow for dppf.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Solution

-

Flame-dry a 250 mL Schlenk flask and cool under a stream of Argon.

-

Charge the flask with This compound (2.0 g, 5.15 mmol).

-

Add 50 mL of anhydrous THF . The solution should turn a deep orange/red.

-

Cool the reaction flask to 0°C using an ice/water bath.

Step 2: Grignard Addition (The Critical Step)

-

Calculate the required PhMgBr:

.[1] -

Transfer the PhMgBr solution into a pressure-equalizing addition funnel (under Argon).

-

Slowly add the Grignard reagent dropwise over 30 minutes.

-

Observation: A color change is typical (often darkening).[1]

-

Control: Maintain temperature

to prevent side reactions or decomposition of the ferrocene backbone.

-

Step 3: Reaction & Maturation [1]

-

Once addition is complete, remove the ice bath.

-

Allow the mixture to warm to Room Temperature (RT).

-

Stir for 3 hours .

Step 4: Quench & Workup

-

Cool the flask back to 0°C.

-

Carefully quench by dropwise addition of degassed saturated aqueous

(20 mL).-

Note: Use degassed water to prevent oxidation of the phosphine to phosphine oxide (

).

-

-

Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (

).[1] -

Combine organic layers, wash with brine, and dry over anhydrous

. -

Filter and remove solvent under reduced pressure to yield an orange solid.

Purification & Characterization

Crude dppf often contains traces of magnesium salts or oxidized phosphine (

Recrystallization Protocol[4]

-

Dissolve the crude orange solid in the minimum amount of hot Chloroform (

) (approx. 60°C). -

Slowly add hot Absolute Ethanol until the solution becomes slightly turbid.

-

Allow to cool slowly to RT, then place in a fridge (4°C) overnight.

-

Filter the orange needles and wash with cold ethanol.

-

Dry under high vacuum.[1]

Characterization Data[1][4][5][6][7][8]

| Technique | Expected Signal | Interpretation |

| Confirm P(III) state. Oxide peak appears at | ||

| Ferrocene backbone protons. | ||

| Phenyl protons.[1] | ||

| Melting Point | 181 - 183 °C | Sharp range indicates high purity.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Product is sticky/oil | Residual THF or Mg salts.[1] | Triturate with cold ethanol or perform the recrystallization again. |

| Oxidation to | Ensure all solvents (especially during quench) are degassed.[1] Recrystallize from degassed EtOH. | |

| Low Yield | Hydrolysis of precursor before reaction. | The starting material |

References

-

Original Synthesis & Properties: Bishop, J. J., Davison, A., Katcher, M. L., Lichtenberg, D. W., Merrill, R. E., & Smart, J. C. (1971).[1][3] Journal of Organometallic Chemistry, 27(2), 241-249.[1] Link

-

Structural Characterization: Butler, I. R., Cullen, W. R., Kim, T. J., Rettig, S. J., & Trotter, J. (1985).[1] Organometallics, 4(6), 972-980.[1] Link[1]

-

Catalytic Applications: Hayashi, T., Konishi, M., Kobori, Y., Kumada, M., Higuchi, T., & Hirotsu, K. (1984).[1] Journal of the American Chemical Society, 106(1), 158-163.[1] Link[1]

-

Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Link

Sources

- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. (PDF) Heteropolymetallic complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf). 5. Synthesis and characterization of the cationic complexes [M(dppf)2]+ (M = rhodium, iridium). Crystal and molecular structure of [Ir(dppf)2]B(C6H5)4 [academia.edu]

Methodological & Application

Application Note & Protocol: Synthesis of 1,1'-Bis(diorganophosphino)ferrocene Ligands via Grignard Reagents

Introduction: The Significance of Ferrocene-Based Diphosphine Ligands

Ferrocene-based diphosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. Among them, 1,1'-bis(diphenylphosphino)ferrocene (dppf) is arguably the most prominent, valued for its unique structural properties imparted by the ferrocene backbone.[1][2] The rigid, metallocene scaffold enforces a well-defined geometry and a large natural bite angle, which are crucial for promoting high efficiency and selectivity in a vast array of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig aminations.[2][3][4]

The synthesis of these valuable ligands is most commonly achieved through the nucleophilic substitution of the P-Cl bonds of 1,1'-bis(dichlorophosphino)ferrocene with a suitable carbanionic reagent. This document provides a comprehensive, field-tested protocol for the reaction with Grignard reagents (R-MgX), offering a versatile route to a wide range of 1,1'-bis(dialkyl- and diarylphosphino)ferrocene derivatives. We will detail the underlying mechanism, critical safety procedures, a step-by-step experimental workflow, and troubleshooting advice to ensure a successful and reproducible synthesis.

Reaction Mechanism and Guiding Principles

The core of this synthesis is a classic nucleophilic substitution reaction. The Grignard reagent, which is best described as a highly polar organometallic compound, provides a strongly nucleophilic carbanion (R⁻).[5] This carbanion readily attacks the electrophilic phosphorus atom of the P-Cl bond in this compound. The reaction proceeds in a stepwise manner, with each of the four P-Cl bonds being substituted by an organic group (R) from the Grignard reagent, ultimately forming two new P-C bonds on each phosphorus atom.

Key Chemical Transformation: Fc(PCl₂)₂ + 4 R-MgX → Fc(PR₂)₂ + 4 MgXCl (where Fc = ferrocene-1,1'-diyl)

The success of this reaction is critically dependent on two fundamental principles:

-

Exclusion of Water and Protic Solvents: Grignard reagents are exceptionally strong bases and will react violently and preferentially with any available acidic protons, particularly water.[6][7] This "quenching" reaction destroys the Grignard reagent, forming an alkane and magnesium salts, thereby halting the desired reaction.[8] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous.

-

Maintenance of an Inert Atmosphere: Grignard reagents and many chlorophosphines can react with atmospheric oxygen. An inert atmosphere of dry argon or nitrogen must be maintained throughout the entire procedure using standard Schlenk line or glovebox techniques to prevent reagent degradation and the formation of undesired byproducts.[9][10]

CRITICAL SAFETY PRECAUTIONS

This procedure involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

Grignard Reagents: These reagents are flammable, corrosive, and can be pyrophoric , meaning they can ignite spontaneously upon contact with air.[10][11] They react violently with water, releasing flammable gases.[12] Handle exclusively under an inert atmosphere.

-

Chlorophosphines: this compound and related compounds are corrosive and toxic. Avoid inhalation of dust or vapors and prevent skin contact.

-

Solvents: Anhydrous diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[13][14] Ensure there are no ignition sources in the vicinity and always perform the reaction within a certified chemical fume hood.

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the chlorophosphine are exothermic.[11][14] The risk of a runaway reaction is significant if reagents are mixed too quickly or without adequate cooling.[11] An ice bath and a low-temperature bath (e.g., dry ice/acetone) must be readily available.

-

Personal Protective Equipment (PPE): Fire-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves are mandatory at all times.

Materials and Equipment

Reagents

-

This compound

-

Magnesium (Mg) turnings, Grignard grade[12]

-

Organic halide (e.g., Bromobenzene for dppf synthesis)

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

-

Iodine (I₂) crystal (as an initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution, degassed

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for recrystallization (e.g., Ethanol, Hexane, Dichloromethane)

Equipment

-

Schlenk line or inert atmosphere glovebox

-

Oven-dried or flame-dried glassware:

-

Three-neck round-bottom flasks

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

-

Magnetic stirrer and stir bars

-

Cannula and gas-tight syringes[10]

-

Low-temperature bath (Dry ice/acetone or similar)

-

Rotary evaporator

Detailed Experimental Protocol

This protocol describes the synthesis of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a representative example. It can be adapted for other alkyl or aryl Grignard reagents.

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry argon or nitrogen. Maintain a positive inert gas pressure throughout the experiment.[13][14]

-

Magnesium Activation: Place Mg turnings (4.4 eq.) in the flask. Add one small crystal of iodine. The iodine helps to etch the passivating oxide layer on the magnesium surface, facilitating reaction initiation.[13]

-

Initiation: In the dropping funnel, prepare a solution of bromobenzene (4.2 eq.) in anhydrous Et₂O or THF. Add a small portion (approx. 10%) of this solution to the Mg turnings.

-

Formation: The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle bubbling.[13] If the reaction does not start, gently warm the flask with a heat gun. Once initiated, the reaction is exothermic. Maintain a gentle reflux by slowly adding the remaining bromobenzene solution from the dropping funnel. Use an ice bath to control the reaction rate if necessary.

-

Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.

Part B: Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Reactant Preparation: In a separate, dry Schlenk flask equipped with a stir bar, dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool this solution to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermicity of the upcoming addition.

-

Grignard Addition: Slowly transfer the prepared phenylmagnesium bromide solution (4.1 eq.) from the first flask to the cooled chlorophosphine solution via cannula. A color change from orange to a deep red or brown is typically observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or for at least 4 hours).

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully add degassed, saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent. This step is also exothermic and may produce gas.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether or dichloromethane.

-

Washing & Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting orange-red solid is the crude product. Purify by recrystallization from a suitable solvent like hot ethanol to yield dppf as bright orange crystals.

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis workflow.

Caption: Workflow for dppf synthesis.

Data Summary Table

The following table provides generalized parameters for synthesizing various 1,1'-bis(diorganophosphino)ferrocene ligands.

| R-Group (in R-MgX) | Organic Halide | Stoichiometry (R-MgX : Fc(PCl₂)₂) | Solvent | Temp. (°C) | Typical Yield | ³¹P NMR (δ, ppm) |

| Phenyl | Bromobenzene | 4.1 : 1 | THF/Ether | -78 to RT | 75-90% | ~ -16.5 |

| Ethyl | Bromoethane | 4.1 : 1 | Ether | -78 to RT | 60-80% | ~ -20.8 |

| tert-Butyl | tert-Butyl Chloride | 4.2 : 1 | THF | -78 to RT | 50-70% | ~ +21.0 |

| Cyclohexyl | Bromocyclohexane | 4.1 : 1 | THF | -78 to RT | 65-85% | ~ -10.2 |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

³¹P{¹H} NMR Spectroscopy: This is the most definitive technique. A single sharp peak in the proton-decoupled spectrum confirms the formation of a single, symmetric diphosphine product.[4] The disappearance of the starting material signal (for Fc(PCl₂)₂, δ ≈ +170 ppm) is indicative of a complete reaction.

-

¹H NMR Spectroscopy: Shows characteristic signals for the substituted cyclopentadienyl protons on the ferrocene core (typically two pseudo-triplets) and the signals corresponding to the organic R-groups.

-

¹³C{¹H} NMR Spectroscopy: Provides further structural confirmation of the ferrocene backbone and the organic substituents.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized ligand.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[13][14]2. Inactive magnesium surface (oxide layer). | 1. Rigorously re-dry all glassware and use freshly distilled or newly opened anhydrous solvent.2. Add a small iodine crystal, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the Mg surface.[13] |

| Low yield of final product. | 1. Grignard reagent was partially quenched by moisture/air.2. Insufficient Grignard reagent used.3. Side reactions (e.g., Wurtz coupling). | 1. Ensure the system is completely leak-tight and maintain a positive inert gas pressure.2. Prepare a slight excess of the Grignard reagent (e.g., 4.2 to 4.5 equivalents).[14]3. Ensure slow addition of reagents at low temperature to minimize side reactions. |

| Product is an oily or impure solid. | 1. Incomplete reaction.2. Inefficient quenching or work-up. | 1. Extend the reaction time or allow it to warm to RT for longer.2. Ensure the quenching step is performed slowly at 0 °C and that extractions are thorough. Repeat the recrystallization process. |

References

-

A Rapid General Synthesis and the Spectroscopic Data of 2,2'-Bis-(di-isopropylphosphino)-1,1'-dibromoferrocene, (bpdbf), - ePrints Soton. Available at: [Link]

-

1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems - MDPI. Available at: [Link]

-

Palladium-catalysed Grignard cross-coupling using highly concentrated Grignards in methyl- tetrahydrofuran. Edward J. Available at: [Link]

-

Bis(diphenylphosphino)ferrocene Catalyzed Synthesis of 2,3Diamino1,4-naphthoquinones - ResearchGate. Available at: [Link]

-

An Improved Procedure for a Versatile Ligand. The Synthesis of 1,1′-bis(Diphenylphosphino)-ferrocene - Taylor & Francis. Available at: [Link]

-

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary and primary alkyl Grignard and alkylzinc reagents with organic halides | Journal of the American Chemical Society. Available at: [Link]

-

5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. Available at: [Link]

-

Grignard Reaction - American Chemical Society. Available at: [Link]

-

What are Grignard reagent preparation precautions during preparation? - Quora. Available at: [Link]

-

Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. Available at: [Link]

-

Grignard reaction - Wikipedia. Available at: [Link]

-

Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing). Available at: [Link]

- for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP).

-

SAFETY DATA SHEET - Lab Alley. Available at: [Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. Available at: [Link]

-

1,1'-Bis(diphenylphosphino)ferrocene [Dppf] - Common Organic Chemistry. Available at: [Link]

-

3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

-

Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC. Available at: [Link]

-

Chemistry Grignard Reaction Mechanism - SATHEE. Available at: [Link]

Sources

- 1. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. Grignard reaction - Wikipedia [en.wikipedia.org]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. acs.org [acs.org]

- 12. media.laballey.com [media.laballey.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

Application Notes and Protocols: Preparation of Chiral Phosphonite Ligands Using 1,1'-Bis(dichlorophosphino)ferrocene

Introduction: The Power of Chirality in Ferrocene-Based Ligands

In the realm of asymmetric catalysis, the quest for efficient and highly selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Ferrocene-based ligands have emerged as a privileged class of structures due to their unique stereochemical properties, thermal and air stability, and the ability to create a well-defined chiral environment around a metal center. The planar chirality of the ferrocene backbone, combined with central or axial chirality from substituents, allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity in a wide array of catalytic transformations.

This guide provides a detailed exploration into the preparation of a specific class of these powerful catalytic tools: chiral phosphonite ligands derived from 1,1'-bis(dichlorophosphino)ferrocene. These P,O-ligands offer a modular approach to catalyst design, where the chiral diol or amino alcohol component can be readily varied to create a library of ligands for screening in various asymmetric reactions. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the application of these ligands in key catalytic processes.

Synthetic Strategy: A Modular Approach to Chiral Ferrocenyl Phosphonites

The synthesis of chiral phosphonite ligands from this compound is predicated on a two-step, one-pot reaction sequence. This methodology allows for the introduction of chirality through the use of readily available enantiopure diols or amino alcohols.

The core principle involves the in-situ formation of a chiral phosphorochloridite from a chiral diol and phosphorus trichloride (PCl₃). This reactive intermediate is then reacted with this compound to yield the desired chiral phosphonite ligand. The modularity of this approach is a key advantage, as a diverse range of chiral diols can be employed to systematically tune the ligand's steric and electronic environment.

Figure 1: General workflow for the synthesis of chiral ferrocenyl phosphonite ligands.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphorochloridite Intermediate (Exemplified with (R)-BINOL)

This protocol details the in-situ preparation of the chiral phosphorochloridite derived from (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL). This intermediate is highly reactive and is typically used immediately in the subsequent reaction without isolation.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous Triethylamine (NEt₃)

-

Anhydrous Toluene

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add (R)-BINOL (1.0 eq) and anhydrous triethylamine (2.2 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous toluene to dissolve the solids.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of PCl₃: Slowly add phosphorus trichloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium hydrochloride will form.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the chiral phosphorochloridite is typically monitored by ³¹P NMR spectroscopy (a characteristic signal is expected).

-

Direct Use: The resulting slurry containing the chiral phosphorochloridite is used directly in the next step without purification.

Protocol 2: Synthesis of a Chiral Ferrocenyl Phosphonite Ligand

This protocol describes the reaction of the in-situ generated chiral phosphorochloridite with this compound.

Materials:

-

Slurry containing the chiral phosphorochloridite from Protocol 1

-

This compound

-

Anhydrous Toluene

-

Anhydrous Triethylamine (optional, for scavenging any residual HCl)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Cannula or syringe for transfer

Procedure:

-

Preparation: In a separate Schlenk flask under an inert atmosphere, dissolve this compound (0.5 eq relative to the starting chiral diol) in anhydrous toluene.

-

Cooling: Cool the solution of the ferrocene precursor to 0 °C.

-

Transfer: Slowly transfer the slurry containing the chiral phosphorochloridite from Protocol 1 to the cooled solution of this compound via cannula or a wide-bore needle.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting materials and the appearance of the product signal.

-

Work-up:

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium hydrochloride precipitate.

-

Wash the Celite pad with anhydrous toluene.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane or dichloromethane/hexane) to yield the chiral ferrocenyl phosphonite ligand as a solid.

Data Presentation: Characterization of Chiral Ferrocenyl Phosphonite Ligands

The synthesized ligands should be thoroughly characterized to confirm their structure and purity.

Table 1: Expected Spectroscopic Data for a Representative Chiral Ferrocenyl Phosphonite Ligand

| Spectroscopic Technique | Expected Observations |

| ³¹P NMR | A single sharp singlet in the range of δ 140-160 ppm. The exact chemical shift is dependent on the specific chiral diol used. |

| ¹H NMR | Characteristic signals for the ferrocenyl protons (two multiplets or singlets in the region of δ 4.0-5.0 ppm) and the protons of the chiral diol backbone. |

| ¹³C NMR | Resonances corresponding to the ferrocenyl cyclopentadienyl rings and the carbon framework of the chiral diol. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the ligand. |

| FT-IR | Characteristic P-O-C stretching frequencies. |

Application in Asymmetric Catalysis

Chiral ferrocenyl phosphonite ligands are versatile and have shown excellent performance in a range of metal-catalyzed asymmetric reactions. The choice of metal precursor and reaction conditions is crucial for achieving high enantioselectivity.

Figure 2: A simplified representation of a catalytic cycle in asymmetric synthesis.

Application Example 1: Asymmetric Hydrogenation

Rhodium and Iridium complexes of chiral ferrocenyl phosphonite ligands are effective catalysts for the asymmetric hydrogenation of various prochiral olefins, such as enamides and itaconates, to produce chiral amines and carboxylic acid derivatives.

Table 2: Representative Results in Asymmetric Hydrogenation

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) |

| Methyl α-acetamidoacrylate | [Rh(COD)₂(BF₄)] / Ligand | CH₂Cl₂ | 25 | 1 | >99 | up to 98 |

| Dimethyl itaconate | [Rh(COD)₂(BF₄)] / Ligand | Toluene | 25 | 10 | >99 | up to 95 |

Application Example 2: Asymmetric Hydroformylation

Rhodium-catalyzed asymmetric hydroformylation of styrenes and vinyl acetate can be achieved with high regioselectivity and enantioselectivity using these ligands, yielding valuable chiral aldehydes.

Table 3: Representative Results in Asymmetric Hydroformylation

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar CO/H₂) | b:l ratio | ee (%) |

| Styrene | [Rh(acac)(CO)₂] / Ligand | Toluene | 60 | 20 | >95:5 | up to 92 |

| Vinyl acetate | [Rh(acac)(CO)₂] / Ligand | Benzene | 80 | 50 | >90:10 | up to 88 |

Application Example 3: Asymmetric Allylic Alkylation

Palladium complexes of chiral ferrocenyl phosphonite ligands catalyze the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with soft nucleophiles like dimethyl malonate, affording chiral products with high enantiomeric excess.[1]

Table 4: Representative Results in Asymmetric Allylic Alkylation

| Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / Ligand | THF | 25 | >95 | up to 96 |

Conclusion: A Versatile Platform for Catalyst Development

The synthesis of chiral phosphonite ligands from this compound offers a robust and modular platform for the development of new catalysts for asymmetric synthesis. The straightforward synthetic protocol, coupled with the ability to fine-tune the ligand architecture by varying the chiral diol component, makes this an attractive strategy for both academic research and industrial applications. The high efficiencies and enantioselectivities achieved in key catalytic transformations underscore the potential of these ligands in the synthesis of valuable chiral molecules for the pharmaceutical and fine chemical industries.

References

-

Cunningham, L., Benson, A., & Guiry, P. J. (2020). Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. Organic & Biomolecular Chemistry, 18(46), 9329-9370. [Link]

-

van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]

-

Reetz, M. T. (2008). Combinatorial and evolution-based methods in the creation of enantioselective catalysts. Angewandte Chemie International Edition, 47(8), 1338-1378. [Link]

-

Hayashi, T. (2004). Chiral Monodentate Phosphine Ligand MOP for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research, 37(8), 548-555. [Link]

-

Gladiali, S., & Alberico, E. (2006). Chiral ferrocenyl phosphines in asymmetric catalysis. Chemical Society Reviews, 35(3), 226-236. [Link]

-

Togni, A., & Spindler, F. (Eds.). (2008). Ferrocenes: Homogeneous Catalysis, Organic Synthesis, Materials Science. John Wiley & Sons. [Link]

-

Multi-Ferrocene-Based Ligands: From Design to Applications. Chemical Reviews. [Link]

Sources

functionalization of 1,1'-bis(dichlorophosphino)ferrocene with alcohols and amines

Application Note: Functionalization of 1,1'-Bis(dichlorophosphino)ferrocene

Executive Summary

This compound (CAS 142691-70-1), often abbreviated as fdcp , is a pivotal "master key" precursor for generating libraries of bidentate ferrocenyl ligands. Unlike the ubiquitous dppf (which is chemically inert at phosphorus), fdcp possesses four reactive P–Cl bonds. This application note details the protocols for nucleophilic substitution at these phosphorus centers using alcohols and amines. These reactions yield ferrocenyl phosphonites and phosphoramidites , a class of ligands essential for highly enantioselective transition-metal catalysis (e.g., Rh-catalyzed hydrogenation, Cu-catalyzed conjugate addition).

Critical Safety & Handling (The "Zero-Moisture" Rule)

The success of these protocols relies entirely on the exclusion of moisture. The P–Cl bonds in fdcp are extremely hydrolytically unstable.

-

Hazard: fdcp releases HCl gas immediately upon contact with moisture. It is corrosive and a lachrymator.

-

Storage: Store under Argon/Nitrogen at < -20°C.

-

Solvents: THF, Toluene, and DCM must be dried (Na/Benzophenone or Solvent Purification System) and degassed. Water content must be < 10 ppm.

-

Base: Amines (Et

N, Pyridine) used as scavengers must be distilled over CaH

Mechanistic Insight: Nucleophilic Substitution at P(III)

The functionalization proceeds via an S

General Reaction Scheme:

-

Nu = OR: Product is a Phosphonite .

-

Nu = NR

: Product is a Phosphoramidite .

Figure 1: Divergent synthesis pathways from the dichlorophosphine precursor.

Protocol 1: Synthesis of Ferrocenyl Phosphonites (Reaction with Alcohols)

Application: Synthesis of chiral ligands using chiral diols (e.g., BINOL, TADDOL) or simple alcohols. Note: Simple alkyl phosphonites (e.g., -OMe) are often unstable and prone to Arbuzov rearrangement. Bulky chiral diols form stable cyclic phosphonites.

Materials:

-

fdcp (1.0 eq)

-

Alcohol/Diol (4.0 eq for mono-alcohols, 2.0 eq for diols)

-

Triethylamine (Et

N) (4.4 eq, excess) -

Solvent: Dry THF or Toluene

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Cool under Argon flow.

-

Dissolution: Charge the flask with fdcp (e.g., 1.0 mmol, 388 mg) and dry THF (10 mL). The solution will be orange/red.

-

Base Addition: Add dry Et

N (4.4 mmol, 0.61 mL) via syringe. -

Nucleophile Addition:

-

For Mono-alcohols: Dissolve alcohol in THF and add dropwise at 0°C .

-

For Diols (e.g., (R)-BINOL): Dissolve 2.0 eq of diol in THF and add dropwise at 0°C .

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. A thick white precipitate (Et

N·HCl) will form. -

Filtration: Filter the mixture through a Schlenk frit (G3 or G4 porosity) under Argon to remove the salt. Do not use paper filters in air.

-

Isolation: Evaporate the solvent in vacuo.

-

Purification: If the product is a solid, recrystallize from DCM/Hexane. If an oil, it may require vacuum distillation or use as crude (if >95% pure by NMR).

-

Protocol 2: Synthesis of Ferrocenyl Phosphoramidites (Reaction with Amines)

Application: Ligands for Cu-catalyzed asymmetric conjugate additions (Feringa-type chemistry).

Materials:

-

fdcp (1.0 eq)

-

Secondary Amine (e.g., Diethylamine, Morpholine, or chiral amine) (4.0 eq)

-

Base: Et

N is optional if the amine is cheap/volatile (use excess amine as base), but using stoichiometric amine + excess Et

Step-by-Step Procedure:

-

Setup: Standard Schlenk setup (as above).

-

Reagent Prep: Dissolve fdcp (1.0 mmol) in dry DCM (10 mL). Cool to -78°C (Dry ice/Acetone bath). Note: Aminolysis is more exothermic than alcoholysis.

-

Addition: Mix the amine (4.0 mmol) and Et

N (4.4 mmol) in DCM (5 mL). Add this mixture dropwise to the cold fdcp solution over 20 minutes. -

Reaction: Stir at -78°C for 1 hour, then slowly warm to RT overnight.

-

Workup:

-

Filter off the amine hydrochloride salts under Argon.

-

Remove volatiles under high vacuum.

-

Critical: Phosphoramidites are often sensitive to weak acids (like silica gel). If column chromatography is needed, use Basic Alumina or silica pre-treated with 5% Et

N/Hexane.

-

Characterization & Data Interpretation

P NMR is the primary tool for monitoring these reactions. The chemical shift provides immediate feedback on the oxidation state and substitution pattern.Table 1: Diagnostic

| Species | Chemical Shift ( | Notes |

| Precursor (fdcp) | +160 to +165 | Distinctive downfield signal for P-Cl |

| Phosphonite (P-OR) | +150 to +180 | Shift depends on ring strain (cyclic vs acyclic). |

| Phosphoramidite (P-NR | +120 to +145 | Upfield shift relative to P-Cl due to N-donation. |

| Oxidized P(V) (Impurity) | +30 to +50 | Indicates moisture ingress (P=O formation). |

| Phosphine (P-C) | -20 to +10 | E.g., dppf is at -17 ppm. |

Self-Validation Check:

-

Success: Complete disappearance of the signal at ~163 ppm and appearance of a single new peak in the 120–180 ppm range.

-

Failure: Appearance of peaks around 30–50 ppm indicates oxidation/hydrolysis.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Sticky/Oily Precipitate | Amine salts are not crystallizing. | Switch solvent to Toluene or Ether; salts are less soluble and easier to filter. |

| Multiple | Incomplete substitution. | Increase reaction time or temperature (reflux in THF). Ensure stoichiometry is strict (4.0+ eq). |

| Peak at ~5 ppm | Hydrolysis to H-phosphonates. | Solvent was wet.[1] Re-dry solvent with Na/Benzophenone. |

| Product decomposes on Silica | Acid sensitivity. | Use neutral/basic alumina or add 5% Et |

References

-

Preparation of Precursor: Butler, I. R., et al. "An efficient, scalable synthesis of ferrocenylphosphine and dichloroferrocenylphosphine." RSC Advances, 2012. Link

-

Phosphoramidite Ligands: Feringa, B. L., et al. "Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition." Accounts of Chemical Research, 2000. Link

-

General P(III) Synthesis: "Synthesis of Organophosphorus Compounds." Organic Syntheses, Coll.[2] Vol. 10, p. 248. Link

-

NMR Data Verification: "31P NMR Chemical Shifts." Organic Chemistry Data. Link

Disclaimer: This protocol involves the handling of hazardous chemicals (chlorophosphines). All work must be performed in a fume hood or glovebox by trained personnel wearing appropriate PPE.

Sources

procedure for synthesizing metallocene-bridged bisphosphaalkenes

Application Note & Protocol

Title: A Practical Guide to the Synthesis of 1,1'-Ferrocene-Bridged Bis(phosphaalkenes) via the Becker Route

Abstract: This document provides a comprehensive protocol for the synthesis of metallocene-bridged bis(phosphaalkenes), a class of organometallic compounds with significant potential in coordination chemistry and materials science. We focus on a robust and reproducible method, the Becker route, which involves the condensation of a 1,1'-disubstituted ferrocene derivative with a sterically demanding bis(trimethylsilyl)phosphane. This guide offers detailed, step-by-step procedures, mechanistic insights, characterization data, and expert commentary to ensure successful synthesis. It is intended for researchers in organometallic chemistry, materials science, and drug development who require access to these unique molecular architectures.

Introduction and Scientific Background

Metallocenes, particularly ferrocene, serve as exceptionally stable and versatile scaffolds in organometallic chemistry.[1] Their unique electronic properties and three-dimensional structure make them ideal building blocks for advanced materials and ligands.[2] When the cyclopentadienyl (Cp) rings of a ferrocene unit are functionalized with phosphaalkene moieties (P=C double bonds), the resulting bis(phosphaalkene) ligands offer a fascinating combination of a redox-active metallocene core and reactive phosphorus centers.[3][4] These features make them highly attractive for applications as redox-switchable ligands in catalysis and as building blocks for novel phosphorus-containing polymers.[3]

The synthesis of phosphaalkenes, however, is non-trivial due to the high reactivity of the P=C double bond. Several methods have been developed, including the Phospha-Wittig reaction and its variants.[5][6] For the specific construction of C-bonded, metallocene-bridged bis(phosphaalkenes), the Becker route provides a reliable and effective strategy.[4] This approach is predicated on the reaction between a bis(acyl chloride) and a bis(trimethylsilyl)phosphane, which proceeds through an acylphosphane intermediate that subsequently rearranges to form the thermodynamically stable phosphaalkene.[4]

This guide will detail the synthesis of a representative example: a 1,1'-ferrocenylene-bridged bis(phosphaalkene) bearing the sterically demanding 2,4,6-tri-tert-butylphenyl (Mes*) group, which is crucial for kinetic stabilization of the P=C moieties.